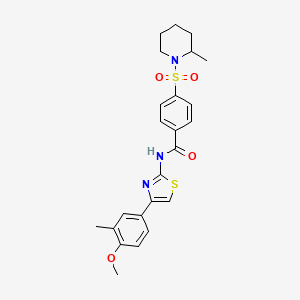

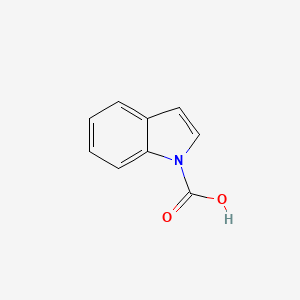

![molecular formula C25H35N5O2 B2360379 9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845982-59-4](/img/structure/B2360379.png)

9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of these compounds often involves multicomponent reactions . For example, ethyl 2,4,8,9-tetrasubstituted-4H-pyrimido[1,6-a]pyrimidine-3-carboxylates can be synthesized through a one-pot three-component reaction of aminopyrimidines, aldehydes, and β-ketoesters .Molecular Structure Analysis

The molecular structure of these compounds is complex and diverse, with various substituents attached to the pyrimidopyrimidine skeleton . These include thione and amide groups, and the compounds can undergo nucleophilic substitutions, condensations, ring transformations, and coordination chemistry .Chemical Reactions Analysis

The chemical reactions of these compounds are diverse and depend on the substituents attached to the pyrimidopyrimidine skeleton . For example, the initial step in the reactions of pyrimidines with 3-chloropentane-2,4-dione is the reduction of the pyrimidine ring and the substituted imine at C6 of the ring with Zn in acetic acid to generate an intermediate .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts .Mécanisme D'action

Orientations Futures

The future of pyrimidine derivatives in therapeutics is promising. They are being explored for their anticancer significance via selective inhibition of protein kinases, revealing structure-activity relationships and some synthetic pathways used for constructing these scaffolds . This research aims to assist medicinal chemists to construct novel pyrimidines with higher selectivity as anticancer agents .

Propriétés

IUPAC Name |

9-(4-ethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N5O2/c1-4-6-7-8-9-10-16-30-23(31)21-22(27(3)25(30)32)26-24-28(17-11-18-29(21)24)20-14-12-19(5-2)13-15-20/h12-15H,4-11,16-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWXKMFDDBJKKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N'-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2360299.png)

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2360304.png)

![1-(2-Chlorophenyl)-3-(4-fluorobenzo[d]thiazol-2-yl)urea](/img/structure/B2360306.png)

![4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2360309.png)

![3-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B2360310.png)

![6-(4-Fluorophenyl)-2-{[1-(2-phenylbutanoyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2360311.png)

![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)

![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)